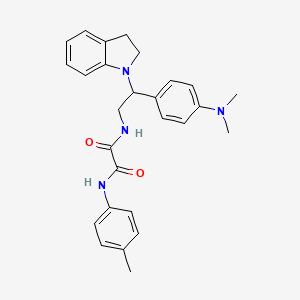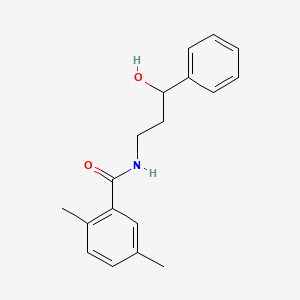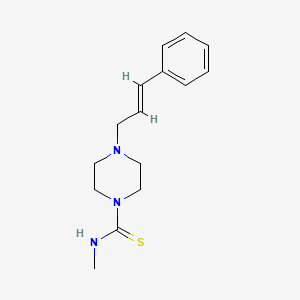
(Methylamino)(4-(3-phenylprop-2-enyl)piperazinyl)methane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Methylamino)(4-(3-phenylprop-2-enyl)piperazinyl)methane-1-thione” is a chemical compound . It is available for purchase for pharmaceutical testing . The CAS number for this compound is 455294-88-9.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results . More detailed information might be available in specialized chemical databases or scientific literature.Aplicaciones Científicas De Investigación
Enamino-thiones Chemistry
Enamino-thiones, including those with phenyl and piperazine structures, have been studied for their reactivity and potential in synthesizing a variety of compounds. For instance, enamino-thiones have been utilized in alkylation reactions to produce S-alkylated iminium iodides in quantitative yields, showcasing their utility in organic synthesis and chemical modification processes (Rasmussen, Shabana, & Lawesson, 1981).
Piperazine/Morpholine Moiety in Dihydropyrimidinone Derivatives
The synthesis of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties demonstrates the application of these structures in medicinal chemistry. These compounds were synthesized through a one-pot Biginelli reaction, yielding good results and highlighting the potential for developing new therapeutic agents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Functionalized Tetrahydropyrimidin-2-thiones Synthesis
Another study explored the synthesis of functionalized tetrahydropyrimidin-2-thiones using β-enamino esters derived from reactions involving piperidine, morpholine, and other amines. This research highlights the versatility of piperazine-related compounds in synthesizing structures with potential pharmacological activities (Liu, Zhang, Sun, & Yan, 2014).
Antimicrobial and Anti-inflammatory Applications
Research into S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, involving reactions with piperazine derivatives, demonstrated significant antimicrobial and anti-inflammatory activities. This suggests potential applications in developing new drugs for treating infections and inflammation (Al-Abdullah et al., 2014).
Conformational and NQR Analysis of Phosphoric Triamides
Studies on phosphoric triamides containing piperazinyl groups have also been conducted to understand their structural and electronic properties. Such analyses are crucial for the design of molecules with specific chemical or physical properties, potentially impacting materials science and pharmaceutical development (Shariatinia et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-16-15(19)18-12-10-17(11-13-18)9-5-8-14-6-3-2-4-7-14/h2-8H,9-13H2,1H3,(H,16,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWFGNXJHDINJW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylamino)(4-(3-phenylprop-2-enyl)piperazinyl)methane-1-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


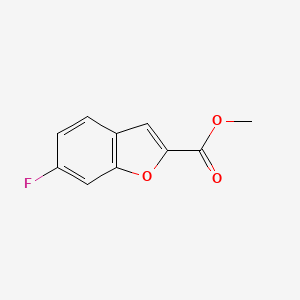
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)

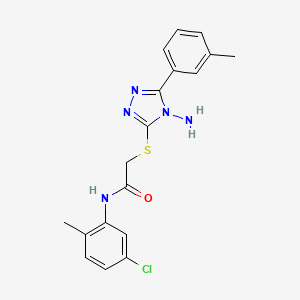
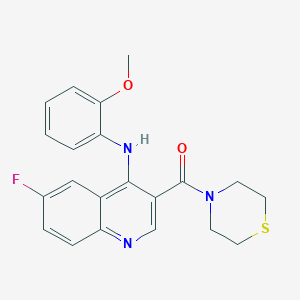
![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)
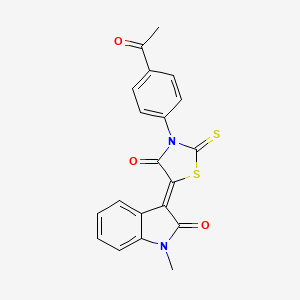
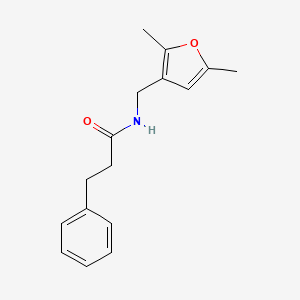
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)
